Dicholest-5-en-3-yl hydrogen phosphate
Description
Dicholest-5-en-3-yl hydrogen phosphate is a sterol-derived organophosphate compound characterized by a cholesterol backbone (cholest-5-ene) substituted with a hydrogen phosphate group at the 3-position. This structural modification imparts amphiphilic properties, enabling interactions with lipid membranes and biomolecules.
Properties
CAS No. |
24352-58-7 |
|---|---|
Molecular Formula |
C54H91O4P |
Molecular Weight |
835.3 g/mol |
IUPAC Name |
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C54H91O4P/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)57-59(55,56)58-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3,(H,55,56) |
InChI Key |
ZGBCOZWHGXAJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicholest-5-en-3-yl hydrogen phosphate typically involves the phosphorylation of cholesterol. This can be achieved through various methods, including the reaction of cholesterol with phosphoric acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Dicholest-5-en-3-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phosphate group or the cholesterol backbone.
Substitution: The phosphate group can be substituted with other functional groups to create new compounds with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various phosphorylated cholesterol derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Dicholest-5-en-3-yl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials, such as surfactants and emulsifiers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dicholest-5-en-3-yl hydrogen phosphate involves its interaction with cellular membranes and proteins. The phosphate group allows it to participate in various biochemical pathways, influencing cell signaling and membrane dynamics. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate to exert its effects.
Comparison with Similar Compounds
Structural Comparison
The following compounds share key features with Dicholest-5-en-3-yl hydrogen phosphate, such as phosphate groups attached to aromatic or aliphatic backbones:
Key Observations :
- This compound’s sterol backbone distinguishes it from aromatic (e.g., indole, benzene) or sugar-derived (e.g., cyclopentane-methanol) analogs.
Physicochemical Properties
Critical properties such as molecular weight, hydrophobicity (XLogP3), and hydrogen bonding capacity are compared below:
Key Observations :
- This compound’s high molecular weight and XLogP3 (~7.5 estimated) reflect its sterol-derived hydrophobicity, contrasting sharply with smaller, polar analogs like (5-iodoindolyl) phosphate (XLogP3 = 1).
- The cyclopentane-methanol derivative exhibits extreme polarity due to multiple phosphate and hydroxyl groups, making it water-soluble, unlike sterol phosphates.
Functional and Application Comparison
Key Observations :
- This compound’s sterol backbone suggests utility in membrane dynamics research, whereas indole or pyridoxal phosphates are tailored for enzyme-substrate interactions.
- Industrial phosphates (e.g., diphenyl hydrogen phosphate) prioritize thermal stability and solubility, unlike biologically active analogs.
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